molecular formula C7H6ClN3 B592059 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 957760-15-5

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B592059
CAS No.: 957760-15-5
M. Wt: 167.596
InChI Key: WMDXHWDXUZEKHR-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring. The presence of a chlorine atom at the 7th position and a methyl group at the 1st position distinguishes this compound from other pyrazolopyridines.

Preparation Methods

The synthesis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 7-chloro-1-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions can yield the desired compound. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrazolopyridine oxide, while substitution reactions can introduce various functional groups at the 7th position.

Scientific Research Applications

Biomedical Applications

The compound has been explored for various biomedical applications, particularly in cancer treatment and as inhibitors of specific enzymes involved in cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine through its ability to inhibit cellular proliferation in various tumor cell lines. For instance:

  • Cyclin-dependent Kinase Inhibition: The compound has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies demonstrated significant inhibitory activity against CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively .

Selective Inhibition

The structural modifications provided by the pyrazolo[3,4-c]pyridine scaffold allow for selective inhibition of specific kinases, enhancing therapeutic efficacy while minimizing side effects. For example:

  • Selectivity Profile: Certain derivatives exhibit a remarkable selectivity for CDK2 over CDK9 (265-fold), indicating their potential for targeted cancer therapies .

Case Studies and Research Findings

Several research studies have documented the effectiveness of this compound in various experimental settings:

StudyFocusFindings
Rimland et al. (2022)Synthesis and Biological EvaluationIdentified significant anticancer properties through disruption of cellular integrity in HeLa cells .
Pan et al. (2021)Structure-Based DesignDeveloped compounds with enhanced selectivity for B-Raf kinase, demonstrating effective inhibition in cellular models .
Smith et al. (2020)Molecular Docking AnalysisConfirmed binding affinity to target proteins associated with cancer progression .

Mechanism of Action

The mechanism of action of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptor proteins, modulating their signaling pathways. These interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that combines a pyrazole ring with a pyridine ring. The presence of a chlorine atom at the 7th position and a methyl group at the 1st position contributes to its distinct chemical properties. Its molecular formula is C7H6ClN3C_7H_6ClN_3 with a molecular weight of approximately 175.59 g/mol.

Target Interactions:
This compound interacts with various biological targets, primarily through enzyme inhibition and receptor binding. Pyrazolo-pyridines have been linked to the modulation of several biochemical pathways, including those involved in cellular proliferation and apoptosis.

Mode of Action:
Research indicates that compounds in this class can inhibit key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain derivatives exhibit IC50 values as low as 0.36μM0.36\,\mu M against CDK2, showcasing their potential as therapeutic agents in cancer treatment .

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Activity: Studies have demonstrated its effectiveness against various cancer cell lines, including HeLa and A549, where it exhibits significant antiproliferative effects .
  • Antimicrobial Properties: The compound has shown promise in targeting Mycobacterium tuberculosis (MTB), indicating potential applications in treating multi-drug resistant strains .
  • Enzyme Inhibition: It acts as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.

Antiproliferative Activity

A series of experiments evaluated the antiproliferative effects of this compound on human cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Effect Observed
HeLa0.058Significant growth inhibition
A5490.035High antiproliferative activity
MDA-MB-2310.021Induced G0/G1 phase arrest

These findings suggest that the compound effectively inhibits cell growth and may induce cell cycle arrest at specific phases, which is crucial for developing targeted cancer therapies .

Antimicrobial Evaluation

In a study focusing on tuberculosis treatment, derivatives of this compound were tested against drug-resistant strains of MTB. The results indicated that certain modifications to the pyrazolo-pyridine scaffold improved efficacy against these strains, highlighting its potential as a lead compound for new antitubercular drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves functionalization via deproto-metalation using TMPMgCl·LiCl, followed by transmetalation to Zn for Negishi cross-coupling. For example, Pd(PPh₃)₄ catalyzes aryl halide coupling in THF at room temperature, achieving yields >80% after purification by reverse-phase column chromatography (MeCN:H₂O gradients) . Optimization includes adjusting stoichiometry (e.g., 1.5 eq. aryl halide) and reaction time (overnight stirring) to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, δH (700 MHz, CDCl₃) peaks at 7.98 ppm (s, 1H) and 7.39 ppm (s, 1H) confirm aromatic protons, while HRMS [M + H]⁺ at 392.1020 validates molecular weight . Compare experimental vs. calculated values to resolve ambiguities, especially in regiochemistry or substituent effects .

Q. What safety protocols are recommended for handling and storing this compound?

  • Methodological Answer : Store in dark, inert atmospheres (N₂/Ar) at 2–8°C to prevent degradation . Hazard statements H301 (toxic if swallowed) and H319 (eye irritation) necessitate PPE (gloves, goggles) and immediate access to eyewash stations. Quench reactions with NH₄Cl solution to neutralize reactive intermediates .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Low yields often stem from incomplete transmetalation or catalyst poisoning. Optimize by:

  • Pre-stirring Pd catalysts (e.g., Pd(PPh₃)₄) with ligands to activate the catalytic cycle .
  • Using anhydrous solvents (THF) and rigorously excluding oxygen.
  • Testing alternative catalysts (e.g., PdCl₂(dppf)) for sterically hindered substrates.

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. For example, pyrazole ring protons exhibit upfield shifts in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding. Use 2D NMR (COSY, HSQC) to confirm connectivity and compare with computational predictions (DFT calculations) . Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What strategies are effective in designing analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on substituent effects at the 3- and 7-positions:

  • Introduce electron-withdrawing groups (e.g., Cl, CN) to enhance electrophilicity for kinase inhibition .
  • Modify the methyl group at position 1 to bulkier substituents (e.g., isopropyl) to probe steric effects in receptor binding .
  • Use Suzuki-Miyaura coupling to install heteroaromatic rings (e.g., pyridyl) for improved solubility and bioactivity .

Q. How can researchers reconcile discrepancies in biological activity data across studies?

  • Methodological Answer : Variability may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Mitigate by:

  • Standardizing purity thresholds (≥95% by HPLC) .
  • Repeating dose-response curves with internal controls (e.g., staurosporine for kinase inhibition).
  • Conducting molecular dynamics simulations to validate binding modes despite experimental noise .

Properties

IUPAC Name

7-chloro-1-methylpyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-6-5(4-10-11)2-3-9-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDXHWDXUZEKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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